molecular formula C4H12IN B8033851 t-Butylammonium iodide

t-Butylammonium iodide

Cat. No.: B8033851
M. Wt: 201.05 g/mol
InChI Key: NLJDBTZLVTWXRG-UHFFFAOYSA-N
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Description

t-Butylammonium iodide: is a chemical compound with the molecular formula C₄H₁₂IN. It is an ammonium salt that is widely used in various scientific and industrial applications. This compound is particularly known for its role in the formation of highly stable perovskites, which are used in photovoltaic applications such as solar cells and light-emitting diodes (LEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butylammonium iodide can be synthesized through a reaction between tert-butylamine and hydroiodic acid. The reaction typically involves the following steps:

    Reaction: tert-Butylamine is reacted with hydroiodic acid in a suitable solvent.

    Purification: The resulting product is purified through recrystallization to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: t-Butylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion acts as a nucleophile.

    Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Common Reagents and Conditions:

    Reagents: Common reagents used with this compound include alkyl halides, acids, and bases.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be an alkyl iodide .

Scientific Research Applications

Chemistry: t-Butylammonium iodide is used as a precursor in the synthesis of perovskite materials, which are essential for high-efficiency solar cells and LEDs. Its role in stabilizing perovskite structures makes it valuable in the development of next-generation photovoltaic devices .

Biology and Medicine: While its primary applications are in materials science, this compound is also studied for its potential biological effects. Research is ongoing to explore its interactions with biological molecules and its potential use in medical diagnostics.

Industry: In industrial applications, this compound is used as a phase-transfer catalyst, facilitating various chemical reactions. Its ability to enhance reaction rates and yields makes it a valuable component in chemical manufacturing processes .

Mechanism of Action

The mechanism by which t-Butylammonium iodide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the efficiency of chemical reactions. The iodide ion acts as a nucleophile in substitution reactions, enabling the formation of new chemical bonds .

Comparison with Similar Compounds

    Tetrabutylammonium iodide: Similar in structure but with four butyl groups instead of one tert-butyl group.

    n-Butylammonium iodide: Contains a straight-chain butyl group instead of a tert-butyl group.

    Tetrabutylammonium bromide: Similar structure but with a bromide ion instead of an iodide ion.

Uniqueness: t-Butylammonium iodide is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the stability of perovskite structures. This makes it particularly valuable in the development of stable and efficient perovskite-based devices .

Properties

IUPAC Name

tert-butylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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t-Butylammonium iodide
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